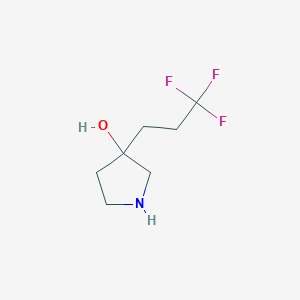
3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C7H12F3NO It is characterized by the presence of a pyrrolidine ring substituted with a trifluoropropyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine with 3,3,3-trifluoropropyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as distillation or chromatography to isolate the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluoropropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(3,3,3-trifluoropropyl)pyrrolidin-3-one, while reduction may produce 3-(3,3,3-trifluoropropyl)pyrrolidine .
Scientific Research Applications
3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated substrates.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoropropyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparison with Similar Compounds
3-(3,3,3-Trifluoropropyl)pyrrolidine: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3-(3,3,3-Trifluoropropyl)pyrrolidin-2-one: Contains a carbonyl group instead of a hydroxyl group, leading to different chemical properties and applications.
3-(3,3,3-Trifluoropropyl)azetidine: A smaller ring structure that may result in different steric and electronic effects
Uniqueness: 3-(3,3,3-Trifluoropropyl)pyrrolidin-3-ol is unique due to the presence of both the trifluoropropyl and hydroxyl groups, which confer distinct chemical and biological properties. The trifluoropropyl group enhances lipophilicity and metabolic stability, while the hydroxyl group provides opportunities for further functionalization and interaction with biological targets .
Properties
Molecular Formula |
C7H12F3NO |
|---|---|
Molecular Weight |
183.17 g/mol |
IUPAC Name |
3-(3,3,3-trifluoropropyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)2-1-6(12)3-4-11-5-6/h11-12H,1-5H2 |
InChI Key |
MLWSVBKECFTNPE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1(CCC(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



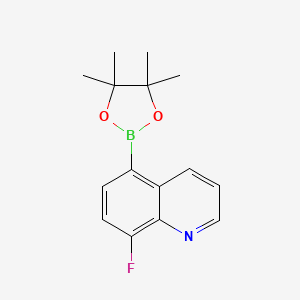
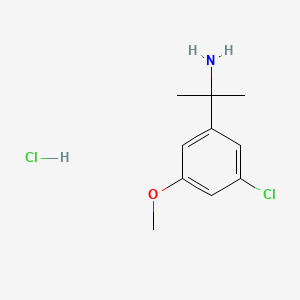
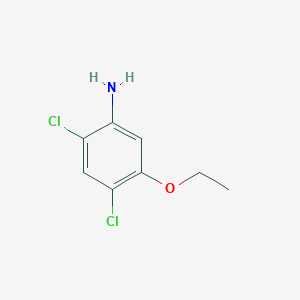
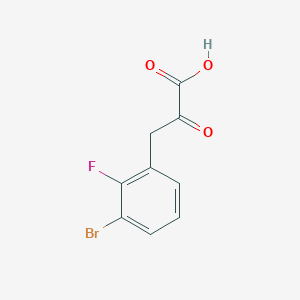
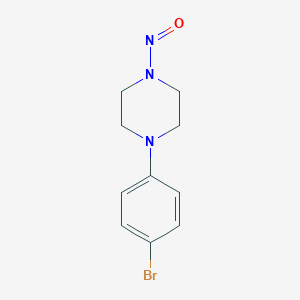
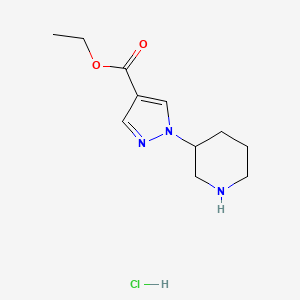
![6-Bromo-[1,2,4]triazolo[1,5-b]pyridazine](/img/structure/B15318220.png)
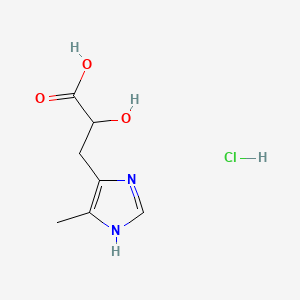
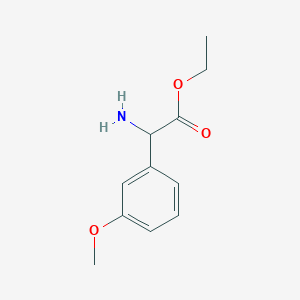
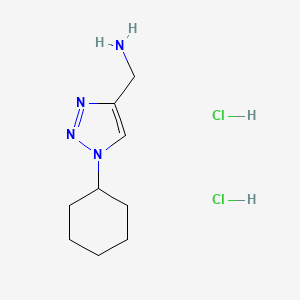
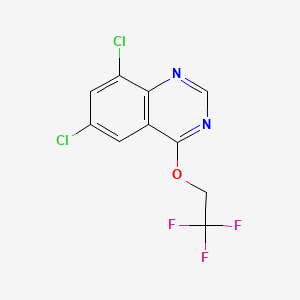
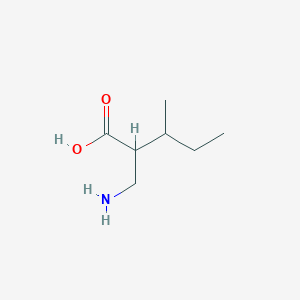
![2-{[4-(4-bromo-1-methyl-1H-imidazol-2-yl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[4.4]nonan-4-yl]oxy}aceticacid](/img/structure/B15318280.png)
